molecular formula C15H18N8OS B12174762 N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12174762
M. Wt: 358.4 g/mol
InChI Key: JBDWYOUVMXVZHE-UHFFFAOYSA-N
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Description

N-(4,5-Dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine carboxamide core substituted with a tetrazolo[1,5-b]pyridazine moiety and a 4,5-dimethylthiazol-2-yl group.

Properties

Molecular Formula

C15H18N8OS

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C15H18N8OS/c1-9-10(2)25-15(16-9)17-14(24)11-5-7-22(8-6-11)13-4-3-12-18-20-21-23(12)19-13/h3-4,11H,5-8H2,1-2H3,(H,16,17,24)

InChI Key

JBDWYOUVMXVZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and tetrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity

Recent studies have highlighted the potential of compounds with similar structural motifs to exhibit antiparasitic properties. For instance, research on tetrazolo[1,5-b]pyridazine derivatives has demonstrated effectiveness against protozoal parasites such as Giardia lamblia and Trypanosoma brucei, suggesting that compounds like N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide could be explored for similar applications .

2. Anticancer Properties

The compound's structure may also contribute to anticancer activity. Investigations into related piperidine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, derivatives that inhibit Bruton’s tyrosine kinase (BTK) have been linked to enhanced anticancer efficacy, indicating a potential pathway for this compound to exert similar effects .

Cell Viability Assays

3. Use in MTT Assays

The compound is structurally related to MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is widely utilized in cell viability assays. MTT assays measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity. The reduction of MTT to a colored formazan product allows for quantification through colorimetric measurement . This methodology can be adapted to evaluate the effects of this compound on cell lines.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Description References
AntiparasiticPotential activity against protozoal parasites; structural analogs show efficacy against G. lamblia and T. brucei
AnticancerRelated piperidine derivatives exhibit higher anticancer efficacy through BTK inhibition
Cell Viability AssaysUtilized in MTT assays for assessing metabolic activity and cytotoxicity

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide C₁₇H₂₀N₈OS 408.46 Not reported 4,5-Dimethylthiazol-2-yl, tetrazolo-pyridazine
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide C₁₇H₁₈ClN₇O 371.83 Not reported 2-Chlorobenzyl, tetrazolo-pyridazine
(E)-4d C₂₀H₁₈N₈O₃ 418.41 246–248 Benzoylamino, tetrazolo-pyridazine, pyrazole

Key Observations :

  • The chlorobenzyl analog () exhibits lower molecular weight (371.83 g/mol) compared to the target compound (408.46 g/mol), attributed to the bulkier dimethylthiazolyl group in the latter.
  • The pyrazole-containing analog (E-4d, ) has a melting point of 246–248°C, suggesting moderate thermal stability, which may correlate with solubility differences in biological matrices .

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that incorporates a thiazole ring, a tetrazole moiety, and a piperidine core. This unique combination is believed to influence its biological interactions significantly.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases, which play crucial roles in cell signaling pathways. For instance, the imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of IKKbeta and p38 MAP kinase, suggesting that the tetrazole component may similarly interact with these targets .
  • Cell Viability and Cytotoxicity : The MTT assay is commonly used to assess cell viability and cytotoxicity. Compounds with similar structures have demonstrated significant effects on cell proliferation and survival, indicating that this compound may also exhibit cytotoxic properties against cancer cells .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds. For example, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides demonstrated potent anticancer properties with IC50 values ranging from 0.17 to 1.15 μM against various human tumor cell lines . Such findings suggest that this compound could exhibit similar or enhanced potency.

Case Studies

A case study involving pyridazine derivatives highlighted their efficacy against specific targets such as Toxoplasma gondii. The derivatives showed significant reduction in parasite burden in vivo without notable toxicity . This indicates that similar structural compounds may be developed for targeted therapies against infectious diseases.

Data Tables

Compound NameTargetIC50 (μM)Cell LineReference
This compoundIKKbetaTBDTBDTBD
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine SulfonamidesVarious Cancer Cells0.17 - 1.15HeLa, HCT 116
Imidazo[1,2-b]pyridazine Derivativesp38 MAP KinaseTBDTHP-1 Cells

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